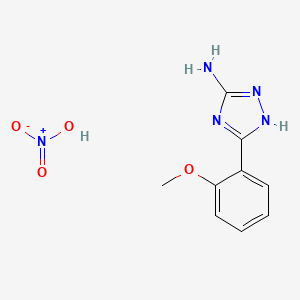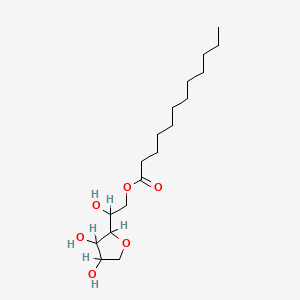
C10H26Cl3N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C10H26Cl3N3 N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride . This compound is a trihydrochloride salt and is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of piperidine with ethylenediamine.
Methylation: The intermediate product is then methylated using methyl iodide or methyl chloride under controlled conditions.
Formation of Trihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: The major products are often oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the removal of chlorine atoms.
Substitution: The major products depend on the nucleophile used in the reaction.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a ligand in coordination chemistry.
Biology:
- Utilized in the study of enzyme inhibition and receptor binding.
- Serves as a model compound in biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine
- N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine dihydrochloride
Comparison:
- Uniqueness: The trihydrochloride form of the compound is unique due to its enhanced solubility and stability compared to its dihydrochloride counterpart.
- Applications: While similar compounds may share some applications, the trihydrochloride form is often preferred in research due to its superior properties.
This detailed article provides a comprehensive overview of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N',N'-dimethyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3ClH/c1-12(2)9-6-11-10-4-7-13(3)8-5-10;;;/h10-11H,4-9H2,1-3H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZDWLNOKHCUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN(C)C.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,8-dimethoxy-4-piperazin-4-ium-1-yl-5H-pyrimido[5,4-b]indole;chloride](/img/structure/B7856876.png)





![3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate](/img/structure/B7856902.png)


![(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7856909.png)
![2-[(2,2-dimethylhydrazin-1-ylidene)(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B7856910.png)
![3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B7856915.png)


